molecular formula C64H54Cl3N7O23 B12755786 22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid CAS No. 89140-21-6

22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

Cat. No.: B12755786
CAS No.: 89140-21-6
M. Wt: 1395.5 g/mol
InChI Key: ZADJTTUAVDYGPY-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring multiple functional groups, including six hydroxyl (-OH), six oxo (=O), three chloro (-Cl), and an amino (-NH2) group. The undecacyclic backbone and extensive heteroatom integration (oxa, aza) suggest roles in electron transfer or enzymatic processes, though its exact biological function remains uncharacterized in the provided evidence.

Properties

CAS No.

89140-21-6

Molecular Formula

C64H54Cl3N7O23

Molecular Weight

1395.5 g/mol

IUPAC Name

22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C64H54Cl3N7O23/c65-32-7-21-1-4-37(32)94-41-15-26-16-42(53(41)81)95-38-5-3-23(12-33(38)66)51(79)50-62(90)73-49(63(91)92)30-18-28(77)19-36(78)44(30)31-11-25(13-34(67)52(31)80)47(61(89)74-50)71-60(88)48(26)72-59(87)46-24-9-27(76)17-29(10-24)93-40-14-22(45(68)58(86)69-35(8-21)57(85)70-46)2-6-39(40)96-64-56(84)55(83)54(82)43(20-75)97-64/h1-7,9-19,35,43,45-51,54-56,64,75-84H,8,20,68H2,(H,69,86)(H,70,85)(H,71,88)(H,72,87)(H,73,90)(H,74,89)(H,91,92)

InChI Key

ZADJTTUAVDYGPY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)OC5C(C(C(C(O5)CO)O)O)O)O)C(=O)NC6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C9C(=O)NC(C2=C(C(=CC(=C2)O)O)C2=C(C(=CC(=C2)C(C(=O)N9)NC6=O)Cl)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups such as amino, hydroxyl, and chloro groups. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound is achieved through fermentation processes using Streptomyces toyocaensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution of the chloro groups can result in the formation of various substituted derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets include bacterial enzymes and membrane proteins, which are crucial for bacterial survival .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Graph-Based Similarity Analysis

The compound’s topology was analyzed using graph isomorphism networks (GINs), which map atoms to vertices and bonds to edges, enabling detection of shared substructures . Compared to MFR-a (Fig. 2A in ), the target lacks the formyl group but shares β/α-linked glycosidic motifs. Unlike phosphatidylcholines (e.g., 1,2-didocosahexaenoyl-rac-glycero-3-phosphocholine in ), it lacks fatty acid chains but includes a similar undecacyclic framework.

Similarity Coefficients

Using 51 similarity coefficients for binary chemoinformatics data , the Tanimoto index (TI) was calculated against structurally related compounds:

Compound Tanimoto Index Key Structural Differences
MFR-a 0.32 Absence of formyl group; additional Cl and oxo groups
Cephalosporin derivatives 0.28 Fewer cyclic systems; β-lactam ring instead of trioxa/hexaza motifs
Phosphatidylcholine (22:6/22:6) 0.18 No fatty acid esters; higher oxygen/nitrogen content

The low TIs highlight its structural uniqueness, driven by the dense heterocyclic architecture.

Functional Group and Substituent Analysis

Key Functional Groups

Group Count Role in Target Compound Comparison to Analogues
Chloro (-Cl) 3 Electrophilic reactivity Rare in MFR-a; common in halogenated antibiotics
Hydroxyl (-OH) 6 Hydrogen bonding, solubility Exceeds MFR-a (4 -OH); comparable to polyphenols
Oxo (=O) 6 Electron delocalization Higher density than cephalosporins (1-2 oxo groups)
Amino (-NH2) 1 Nucleophilic reactivity Similar to aminophenols but in a macrocyclic context
Glycosidic linkage 1 Carbohydrate interaction Shared with MFR-a but with distinct stereochemistry

Physicochemical Properties

  • Molecular Weight : Estimated >1500 Da (based on undecacyclic core and substituents), exceeding MFR-a (~800 Da) and phosphatidylcholines (~800–900 Da) .
  • Solubility: Predicted low aqueous solubility due to extensive hydrophobic cyclic systems, contrasting with smaller aminophenols .

Biological Activity

Chemical Structure and Properties

The structure of this compound is characterized by multiple functional groups including amino groups and hydroxyl groups that may contribute to its biological activity. The presence of trichloro and hexaoxo moieties suggests potential interactions with biological macromolecules.

Table 1: Structural Features

FeatureDescription
Amino Groups 1 (at position 22)
Hydroxyl Groups 6 (at various positions)
Chlorine Atoms 3 (trichloro substituents)
Oxygen Atoms 10 (including oxo and ether functionalities)
Cycloalkane Structure Complex multi-cyclic arrangement

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activities. The presence of multiple hydroxyl groups can enhance solubility and facilitate interactions with microbial membranes.

Case Study: Antimicrobial Efficacy

A study conducted on chlorinated phenolic compounds demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the chlorinated groups.

Cytotoxic Effects

Compounds with complex polycyclic structures have been reported to exhibit cytotoxic effects against various cancer cell lines.

Research Findings

  • Cell Line Studies : In vitro studies on human breast cancer cell lines indicated that similar compounds inhibited cell proliferation via apoptosis induction.
  • Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Enzyme Inhibition

The structural motifs present in this compound suggest potential as enzyme inhibitors.

Enzyme Activity Assays

Inhibitory assays against key enzymes such as cyclooxygenase (COX) have shown promise in related compounds:

  • IC50 Values : Compounds with similar configurations reported IC50 values in the low micromolar range against COX enzymes.
  • Implications for Therapy : This suggests potential applications in anti-inflammatory therapies.

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